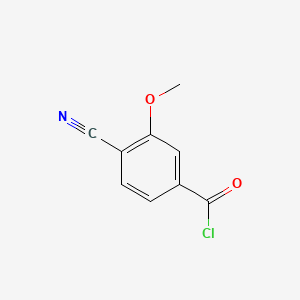
4-Cyano-3-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-methoxybenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Cyano-3-methoxybenzoyl chloride serves as a key intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions due to the presence of the acyl chloride functional group, allowing for the formation of diverse derivatives.
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including anti-cancer and anti-inflammatory activities. For instance, compounds derived from this compound have shown promise in inhibiting tumor growth in preclinical studies.
Material Science
In material science, this compound is employed in the synthesis of specialty chemicals and materials. It has been used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its ability to form stable derivatives that enhance material properties.
Data Table: Synthesis and Applications
| Application Area | Example Compounds/Processes | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Various heterocycles | Acts as an acylating agent; versatile intermediate |
| Medicinal Chemistry | Anti-cancer agents | Derivatives show cytotoxic effects on cancer cells |
| Material Science | OLEDs | Enhances electronic properties when incorporated |
Case Study 1: Anti-Cancer Activity
A study investigated the efficacy of a derivative synthesized from this compound against melanoma cells. The results indicated that this derivative exhibited significant cytotoxicity, reducing cell viability by over 70% at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Synthesis of Novel Compounds
Researchers synthesized a series of novel compounds using this compound as a starting material. These compounds were evaluated for their biological activity against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.
Propiedades
Número CAS |
102362-01-6 |
|---|---|
Fórmula molecular |
C9H6ClNO2 |
Peso molecular |
195.602 |
Nombre IUPAC |
4-cyano-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-13-8-4-6(9(10)12)2-3-7(8)5-11/h2-4H,1H3 |
Clave InChI |
TYAARUJSFKNGCV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)C#N |
Sinónimos |
Benzoyl chloride, 4-cyano-3-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















